(1,4,4-Trimethylcyclohexyl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1,4,4-trimethylcyclohexyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-9(2)4-6-10(3,8-11)7-5-9/h4-8,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODLBQCWLXDQOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)(C)CN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1,4,4 Trimethylcyclohexyl Methanamine
Established Synthetic Pathways and Their Intrinsic Challenges
Several classical methods for the synthesis of primary amines can theoretically be applied to the preparation of (1,4,4-Trimethylcyclohexyl)methanamine. However, the significant steric hindrance imposed by the 1,4,4-trimethylcyclohexyl moiety introduces specific challenges to each of these routes.
Reductive Amination Strategies for the Methanamine Moiety
Reductive amination is a widely utilized method for the synthesis of amines from carbonyl compounds. derpharmachemica.com In the context of this compound, this would involve the reaction of 1,4,4-trimethylcyclohexanecarboxaldehyde with an ammonia source to form an intermediate imine, which is subsequently reduced to the desired primary amine.
A variety of reducing agents can be employed for this transformation, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. organic-chemistry.org The primary challenge in this approach lies in the initial formation of the imine. The steric bulk of the 1,4,4-trimethylcyclohexyl group can significantly hinder the nucleophilic attack of ammonia on the carbonyl carbon, leading to slow reaction rates and low equilibrium concentrations of the imine.
Furthermore, the sterically hindered nature of the imine intermediate can impede the approach of the reducing agent, necessitating more forcing reaction conditions which may lead to undesired side reactions. For instance, the reduction of the starting aldehyde to the corresponding alcohol can be a significant competing pathway.
| Precursor | Reagents | Product | Key Challenges |
| 1,4,4-Trimethylcyclohexanecarboxaldehyde | 1. NH32. Reducing agent (e.g., NaBH4, H2/catalyst) | This compound | - Steric hindrance slowing imine formation.- Competing reduction of the aldehyde.- Difficulty in achieving complete conversion. |
Methodologies Involving Nitrile Reduction
The reduction of nitriles offers a more direct route to primary amines, bypassing the formation of an imine intermediate. The synthesis of this compound via this method would start from 1,4,4-trimethylcyclohexanecarbonitrile.
Powerful reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation under high pressure are typically required for the conversion of nitriles to primary amines. While this method avoids the challenges associated with imine formation in reductive amination, the synthesis of the precursor nitrile can be problematic. The introduction of a cyano group onto a sterically hindered carbon framework can be inefficient.
Moreover, the reduction of the nitrile itself can be challenging due to the steric hindrance around the cyano group, potentially requiring harsh reaction conditions that may not be compatible with other functional groups.
| Precursor | Reagents | Product | Key Challenges |
| 1,4,4-Trimethylcyclohexanecarbonitrile | Reducing agent (e.g., LiAlH4, H2/Raney Ni) | This compound | - Difficulty in synthesizing the sterically hindered nitrile precursor.- Harsh conditions may be required for nitrile reduction.- Potential for over-reduction or side reactions. |
Exploration of Rearrangement Reactions (e.g., Hofmann, Schmidt)
Rearrangement reactions provide an alternative strategy for the synthesis of primary amines with one less carbon atom than the starting material.
The Hofmann rearrangement utilizes a primary amide, in this case, 1,4,4-trimethylcyclohexanecarboxamide, which is treated with a halogen (e.g., bromine) and a strong base to form an isocyanate intermediate. Subsequent hydrolysis of the isocyanate yields the primary amine and carbon dioxide. wikipedia.orgmasterorganicchemistry.com A significant challenge in this reaction is the potential for side reactions under the strongly basic conditions, and the handling of hazardous reagents like bromine.
The Schmidt reaction offers a pathway from a carboxylic acid to a primary amine with the loss of one carbon. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction of 1,4,4-trimethylcyclohexanecarboxylic acid with hydrazoic acid (HN3) in the presence of a strong acid leads to an isocyanate intermediate, which is then hydrolyzed to the amine. The primary intrinsic challenge of the Schmidt reaction is the use of highly toxic and explosive hydrazoic acid, which requires specialized handling and safety precautions.
| Reaction | Precursor | Key Reagents | Intermediate | Key Challenges |
| Hofmann Rearrangement | 1,4,4-Trimethylcyclohexanecarboxamide | Br2, NaOH | Isocyanate | - Harsh basic conditions.- Use of hazardous bromine.- Potential for side reactions. |
| Schmidt Reaction | 1,4,4-Trimethylcyclohexanecarboxylic acid | HN3, H2SO4 | Isocyanate | - Use of highly toxic and explosive hydrazoic acid.- Strongly acidic conditions. |
Development of Novel and High-Efficiency Synthetic Routes
To overcome the challenges associated with established methods, research has focused on the development of more efficient and selective synthetic routes for sterically hindered primary amines.
Stereoselective Synthesis of Enantiopure this compound Isomers
The synthesis of enantiomerically pure this compound is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. The presence of a stereocenter at the carbon bearing the amine group necessitates the use of asymmetric synthesis.
Asymmetric catalysis offers the most elegant and efficient approach to enantiopure amines. In the context of this compound, asymmetric reductive amination of 1,4,4-trimethylcyclohexanecarboxaldehyde is a promising strategy. rsc.org This involves the use of a chiral catalyst to control the stereochemical outcome of the reduction of the prochiral imine intermediate.
A variety of chiral catalysts, including those based on transition metals (e.g., iridium, rhodium, ruthenium) and organocatalysts (e.g., chiral phosphoric acids), have been developed for asymmetric reductive amination. nih.gov The success of this approach for the synthesis of this compound would depend on the ability of the chiral catalyst to effectively discriminate between the two faces of the sterically hindered imine.
Recent advancements have seen the use of biocatalysis, employing enzymes such as reductive aminases (RedAms), for the asymmetric synthesis of primary amines. rsc.orgnih.gov These enzymes can exhibit high enantioselectivity and operate under mild conditions, offering a green and efficient alternative to traditional chemical catalysis. The application of a suitable RedAm could provide a direct and highly selective route to a single enantiomer of this compound.
| Catalytic System | Approach | Key Advantages | Potential Challenges for this Substrate |
| Chiral Transition Metal Catalysts | Asymmetric Reductive Amination | High turnover numbers, broad substrate scope. | Catalyst inhibition by the amine product, steric hindrance limiting catalyst-substrate interaction. |
| Chiral Organocatalysts | Asymmetric Reductive Amination | Metal-free, milder reaction conditions. | Lower catalytic activity for sterically demanding substrates. |
| Biocatalysis (e.g., Reductive Aminases) | Asymmetric Reductive Amination | High enantioselectivity, mild and environmentally friendly conditions. | Finding a suitable enzyme with activity towards the bulky substrate. |
Chiral Auxiliary-Mediated Transformations for Enantiocontrol
Achieving enantiocontrol in the synthesis of chiral amines is a significant challenge. One established method involves the use of chiral auxiliaries, which are stereogenic molecules temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse.
For the synthesis of an enantiomerically enriched form of this compound, a potential strategy involves the diastereoselective addition of a nucleophile to an imine derived from a prochiral ketone or aldehyde, where the nitrogen atom is attached to a chiral auxiliary. A well-known example is the use of sulfinamides, such as the Ellman auxiliary (tert-butanesulfinamide), which can be condensed with 1,4,4-trimethylcyclohexanone to form a sulfinylimine. The subsequent addition of a nucleophile, like a cyanide source followed by reduction, would proceed with high diastereoselectivity due to the steric influence of the auxiliary. The final step would involve the acidic cleavage of the sulfinyl group to yield the chiral primary amine.
Another approach could utilize Evans-type oxazolidinone auxiliaries. The 1,4,4-trimethylcyclohexylacetyl chloride could be attached to a chiral oxazolidinone. Subsequent functional group manipulations, such as a Curtius rearrangement, would lead to the formation of the amine with the stereochemistry controlled by the auxiliary.
Table 1: Comparison of Potential Chiral Auxiliaries for Enantioselective Synthesis
| Chiral Auxiliary | Typical Application | Potential Diastereoselectivity | Advantages | Disadvantages |
|---|---|---|---|---|
| tert-Butanesulfinamide (Ellman's) | Asymmetric synthesis of amines from ketones/aldehydes | Often >95:5 dr | High diastereoselectivity, reliable cleavage | Stoichiometric use of the auxiliary |
| Oxazolidinones (Evans') | Asymmetric alkylations, aldol reactions | Often >98:2 dr | Excellent stereocontrol, well-established methods | Requires multi-step sequence (acylation, rearrangement, cleavage) |
Biocatalytic Approaches to Enantioselective Amine Synthesis
Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering high selectivity under mild, environmentally friendly conditions. Enzymes such as transaminases (TAs) and imine reductases (IREDs) are particularly relevant for this purpose. acs.orgnih.gov
Transaminases catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine or alanine) to a carbonyl acceptor. rsc.org To synthesize this compound, a prochiral ketone, 1,4,4-trimethylcyclohexyl methyl ketone, could be used as the substrate. Screening a library of (R)- and (S)-selective transaminases would identify a biocatalyst capable of converting the ketone into the desired single enantiomer of the amine with high enantiomeric excess (ee). uni-greifswald.de This approach is highly atom-economical and operates in aqueous media. Recent studies on the synthesis of other trans-4-substituted cyclohexane-1-amines have demonstrated the effectiveness of transaminases in achieving high diastereomeric and enantiomeric purity. nih.gov
Alternatively, a chemoenzymatic route could involve the chemical synthesis of the racemic amine, followed by a kinetic resolution using a transaminase that selectively deaminates one enantiomer, leaving the other enantiomer in high purity. uni-greifswald.de
Table 2: Potential Biocatalytic Routes to Enantiopure this compound | Enzyme Class | Reaction Type | Substrate | Key Advantages | | :--- | :--- | :--- | :--- | | Transaminase (TA) | Asymmetric Synthesis | 1,4,4-Trimethylcyclohexyl methyl ketone | High enantioselectivity (>99% ee), mild aqueous conditions, generates a co-product (e.g., acetone) from the amine donor. rsc.orgucl.ac.uk | | Transaminase (TA) | Kinetic Resolution | Racemic this compound | Can produce highly pure enantiomer; applicable if a suitable asymmetric synthesis is unavailable. | Maximum theoretical yield is 50%. | | Imine Reductase (IRED) | Reductive Amination | 1,4,4-Trimethylcyclohexanone + Ammonia | High enantioselectivity, direct conversion from ketone. acs.org | Requires a nicotinamide cofactor (NAD(P)H) and a recycling system. | | Amine Dehydrogenase (AmDH) | Reductive Amination | 1,4,4-Trimethylcyclohexanone + Ammonia | Similar to IREDs, offers a direct route to the amine. nih.gov | Often engineered enzymes are required for optimal performance. |
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into synthetic routes is crucial for developing sustainable manufacturing processes. This involves minimizing waste, reducing energy consumption, and utilizing renewable resources. nih.gov
Implementation of Solvent-Free or Environmentally Benign Reaction Conditions
A key reaction in the synthesis of this compound is reductive amination of the corresponding aldehyde (1,4,4-trimethylcyclohexanecarbaldehyde) or ketone. Traditionally, this reaction is performed in organic solvents. However, solvent-free approaches offer significant environmental benefits. acs.org The reaction can be carried out by grinding the aldehyde or ketone with an amine source and a reducing agent, such as sodium borohydride, often with a solid acid catalyst. researchgate.neted.govacs.orgtandfonline.com This mechanochemical approach minimizes solvent waste and can lead to faster reaction times and easier product isolation. researchgate.netacs.org
When a solvent is necessary, replacing hazardous solvents like chlorinated hydrocarbons with environmentally benign alternatives such as water, ethanol, or 2-methyltetrahydrofuran (a bio-derived solvent) is a primary goal of green chemistry. Biocatalytic reactions, which are typically run in aqueous buffers, are inherently advantageous in this regard.
Atom-Economical Approaches and Waste Minimization Strategies
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy, such as additions and rearrangements, are preferred over those that generate stoichiometric byproducts, like eliminations and substitutions using protecting groups.
The direct reductive amination of 1,4,4-trimethylcyclohexanecarbaldehyde with ammonia is a highly atom-economical route to the target amine.
Reaction: C₉H₁₇CHO + NH₃ + H₂ → C₁₀H₂₁N + H₂O
In this ideal catalytic hydrogenation, all atoms from the aldehyde and ammonia are incorporated into the amine product, with only water as a byproduct. This contrasts sharply with multi-step syntheses that might involve protecting groups or activating agents, which generate significant waste. For example, a synthesis proceeding through an alcohol, conversion to an alkyl halide, and subsequent displacement with azide followed by reduction would have a much lower atom economy.
Exploration of Bio-Based Feedstocks for Amine Synthesis
The chemical industry's reliance on fossil fuels is a major sustainability challenge. Developing synthetic pathways from renewable, bio-based feedstocks is therefore a critical area of research. acs.org Terpenes, which are abundant natural hydrocarbons produced by plants, represent a promising feedstock for cyclic compounds. mdpi.comtandfonline.com
The 1,4,4-trimethylcyclohexyl skeleton of the target molecule is structurally reminiscent of p-menthane derivatives, which can be synthesized from terpenes like α-terpinene or limonene. nih.gov A potential bio-based route could start with α-terpinene, which can be sourced from eucalyptus oils. A series of chemical transformations, including selective hydrogenations and functional group interconversions, could convert the terpene backbone into the desired 1,4,4-trimethylcyclohexane structure functionalized for conversion into the methanamine. For instance, hydroformylation of a suitable alkene precursor derived from a terpene could install the required aldehyde functionality for subsequent reductive amination. This approach connects the synthesis of this compound to a renewable starting material, reducing its carbon footprint. nih.gov
Process Optimization and Scalability Studies for Industrial Chemical Production
Transitioning a synthetic route from the laboratory to industrial-scale production requires rigorous process optimization and scalability studies. enamine.net The goal is to develop a safe, robust, cost-effective, and reproducible manufacturing process.
For the synthesis of this compound, key parameters for optimization would include reaction temperature, pressure, catalyst loading, reaction time, and reagent stoichiometry. For a catalytic reductive amination, optimizing the catalyst (e.g., Pd/C, Raney Nickel) and its loading is critical to maximize yield and turnover number while minimizing cost. researchgate.net The choice of reducing agent (e.g., H₂ gas vs. a hydride source) also has significant implications for safety, cost, and waste on an industrial scale.
Continuous flow chemistry offers several advantages for process optimization and scale-up compared to traditional batch processing. Flow reactors allow for precise control over reaction parameters, improved heat and mass transfer, and enhanced safety, particularly for highly exothermic or hazardous reactions. A packed-bed reactor containing an immobilized catalyst (either chemical or biological) could be used for the continuous production of this compound, enabling higher throughput and easier product purification. nih.gov
For biocatalytic processes, optimization involves not only the reaction conditions (pH, temperature, substrate concentration) but also the biocatalyst itself through protein engineering to improve its activity, stability, and substrate scope. nih.gov Downstream processing—the isolation and purification of the final product—is also a major consideration for scalability. Developing efficient extraction and crystallization procedures is essential to achieve the desired product purity at a large scale with minimal product loss. acs.org
Mechanistic Investigations of Reactions Involving 1,4,4 Trimethylcyclohexyl Methanamine
Fundamental Reactivity as a Nucleophile and Brønsted Base
(1,4,4-Trimethylcyclohexyl)methanamine is a primary amine characterized by a neopentyl-like structure. The aminomethyl group (-CH₂NH₂) is attached to a cyclohexane (B81311) ring bearing a quaternary carbon with three methyl groups. This substitution pattern imparts significant steric hindrance around the nitrogen atom's lone pair of electrons, which is a critical factor governing its reactivity.
Kinetic and Thermodynamic Studies of Acylation and Alkylation Processes
Detailed kinetic and thermodynamic data for the acylation and alkylation of this compound are not available in the surveyed literature. However, general principles for sterically hindered amines can be applied to predict its behavior.
Acylation: The reaction of amines with acylating agents, such as acyl chlorides or anhydrides, is a fundamental nucleophilic acyl substitution. For this compound, the rate of acylation is expected to be significantly slower compared to less hindered primary amines like cyclohexylmethanamine. The steric bulk of the 1,4,4-trimethylcyclohexyl group impedes the approach of the amine nucleophile to the electrophilic carbonyl carbon of the acylating agent.
Kinetics: The reaction would likely follow a second-order rate law, but with a substantially lower rate constant (k) than unhindered analogues. Kinetic studies on other hindered primary amines have shown that increasing the steric bulk of either the amine or the electrophile decreases the reaction rate. nih.govresearchgate.net
Thermodynamics: The acylation is generally a thermodynamically favorable process, resulting in the formation of a stable amide bond. However, the equilibrium constant (Keq) might be less favorable than for simpler amines if significant steric strain is introduced in the amide product.
Alkylation: Nucleophilic substitution reactions with alkyl halides (alkylation) are similarly affected by steric hindrance. The reaction of this compound with alkyl halides would proceed via an Sₙ2 mechanism.
Kinetics: The rate of alkylation would be highly sensitive to the steric profile of the alkyl halide. Reaction with methyl iodide would be faster than with ethyl bromide, and reactions with secondary or tertiary halides would be extremely slow or non-existent due to steric clash. The bulky nature of the amine itself makes the transition state crowded, increasing the activation energy and slowing the reaction.
Thermodynamics: The formation of secondary amines and the corresponding hydrohalic acid salt is typically thermodynamically favorable. However, over-alkylation to form tertiary amines or quaternary ammonium (B1175870) salts would be thermodynamically and kinetically disfavored due to escalating steric hindrance.
A hypothetical comparison of reaction rates is presented below, illustrating the expected impact of steric hindrance.
| Reaction Type | Amine | Relative Rate (Hypothetical) |
| Acylation | n-Butylamine | 100 |
| Acylation | This compound | 5 |
| Alkylation (CH₃I) | n-Butylamine | 100 |
| Alkylation (CH₃I) | This compound | 10 |
Mechanistic Elucidation of Imine and Enamine Formation
Primary amines react with aldehydes and ketones to form imines (also known as Schiff bases). libretexts.orgmasterorganicchemistry.com this compound, being a primary amine, is expected to undergo this reaction.
The mechanism for imine formation is a well-established, typically acid-catalyzed, two-stage process: libretexts.orglumenlearning.com
Nucleophilic Addition: The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a proton transfer to yield a neutral intermediate called a carbinolamine.
Dehydration: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (H₂O). The lone pair on the nitrogen then eliminates the water molecule, forming a resonance-stabilized iminium ion. Deprotonation of the nitrogen by a base (like water or another amine molecule) yields the final imine product. libretexts.org
Enamine formation occurs when a secondary amine reacts with an aldehyde or ketone. As this compound is a primary amine, it will form imines, not enamines.
Investigation of Acid-Base Equilibria and Proton Transfer Dynamics
Specific pKa values for this compound are not documented in the searched literature. However, the pKa of its conjugate acid, (1,4,4-Trimethylcyclohexyl)methanaminium, can be estimated. The pKa of the conjugate acid of cyclohexylmethanamine is approximately 10.6. The trimethyl substitution on the cyclohexane ring is distant from the amino group and should have only a minor electronic effect. Therefore, the pKa of protonated this compound is expected to be in a similar range, approximately 10.5 - 11.0 .
The fundamental acid-base equilibrium is: (CH₃)₃C₆H₈CH₂NH₂ + H₂O ⇌ (CH₃)₃C₆H₈CH₂NH₃⁺ + OH⁻
Proton Transfer Dynamics: Proton transfer to and from the nitrogen atom in amines is generally a very fast process, often diffusion-controlled. While specific studies on the proton transfer dynamics of this compound are absent, it is expected to behave like other simple alkylamines, with rapid proton exchange in protic solvents. The steric hindrance is unlikely to have a significant impact on the rate of simple protonation or deprotonation by small species like H₃O⁺ or OH⁻.
Participation in Complex Chemical Transformations
While no specific examples involving this compound were found, its structural features allow for predictions about its potential role in more complex reactions.
Cyclization Reactions Driven by Amine Nucleophilicity
The nucleophilic nature of the amine group can be exploited in intramolecular reactions to form heterocyclic rings. If this compound were part of a larger molecule containing an electrophilic center (e.g., an alkyl halide or an epoxide) at a suitable position, it could undergo an intramolecular cyclization.
For example, a derivative like N-(5-bromopentyl)-(1,4,4-trimethylcyclohexyl)methanamine could undergo an intramolecular Sₙ2 reaction. The amine would act as the nucleophile, displacing the bromide to form a six-membered piperidine (B6355638) ring. The rate of such a cyclization would depend on the length and flexibility of the chain connecting the nucleophile and the leaving group, with 5- and 6-membered ring formations being generally favored (Baldwin's rules).
Studies of Intramolecular and Intermolecular Rearrangement Pathways (e.g., Wagner-Meerwein type)
Rearrangements are characteristic of reactions involving carbocation intermediates. A Wagner-Meerwein rearrangement is a type of 1,2-hydride, -alkyl, or -aryl shift to a neighboring carbocationic center to form a more stable carbocation.
A relevant scenario would involve the formation of a carbocation on the carbon atom to which the amine is attached. This could be achieved, for example, by the diazotization of this compound with nitrous acid (HNO₂), which would generate a highly unstable primary carbocation, (1,4,4-Trimethylcyclohexyl)methyl cation, after the loss of N₂ gas.
This primary carbocation would be highly prone to rearrangement. A 1,2-hydride shift from the cyclohexane ring would lead to a more stable tertiary carbocation. This rearrangement would alter the carbon skeleton of the starting material. Computational studies on the related 1-methylcyclohexyl cation show that such rearrangements to form five-membered rings are energetically accessible. While the cyclohexyl cation itself is known to rapidly rearrange to the methylcyclopentyl cation, the specific pathways for the (1,4,4-trimethylcyclohexyl)methyl cation have not been studied. reddit.comresearchgate.net
Analysis of Degradation and Fragmentation Mechanisms
No studies detailing the degradation or fragmentation pathways of this compound under various chemical or thermal conditions were identified.
Catalytic Roles and Ligand Design Principles
Exploration of this compound as a Ligand in Transition Metal Catalysis
There is no available research on the use of this compound as a ligand in transition metal-catalyzed reactions. Consequently, information on its coordination chemistry, chelation modes, and its effect on catalyst selectivity and reaction rates is not available.
Organocatalytic Applications of this compound Derivatives
No literature was found describing the synthesis or application of derivatives of this compound in the field of organocatalysis.
Due to the lack of pertinent data, the generation of data tables and detailed research findings as requested is not possible.
Derivatization and Functionalization of 1,4,4 Trimethylcyclohexyl Methanamine for Advanced Molecular Architectures
Synthesis of Amide and Urethane (B1682113) Derivatives
The nucleophilic nature of the primary amine in (1,4,4-trimethylcyclohexyl)methanamine allows for straightforward reactions with carboxylic acid derivatives to form amides and with chloroformates or isocyanates to yield urethanes (carbamates).
Amide Synthesis: Amide bond formation is a fundamental transformation in organic chemistry. The reaction of this compound with acyl chlorides or anhydrides in the presence of a base, or with carboxylic acids using coupling agents, provides access to a diverse array of N-substituted amides. The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent.
A typical reaction scheme for the synthesis of an amide derivative is as follows: Reaction of this compound with an Acyl Chloride
R-COCl + H₂N-CH₂-(C₁₀H₁₉) → R-CONH-CH₂-(C₁₀H₁₉) + HCl
The reaction conditions for such transformations are generally mild, often proceeding at room temperature in a suitable solvent like dichloromethane (B109758) or tetrahydrofuran. The choice of the "R" group on the acylating agent allows for the introduction of a wide variety of functionalities, tailoring the properties of the final amide.
Urethane Synthesis: Urethanes, also known as carbamates, are typically synthesized by the reaction of an amine with an alcohol via an isocyanate intermediate, or by reacting the amine with a chloroformate. The reaction of this compound with an alkyl or aryl chloroformate in the presence of a base yields the corresponding carbamate.
A representative reaction for urethane formation is: Reaction of this compound with a Chloroformate
R-O-COCl + H₂N-CH₂-(C₁₀H₁₉) → R-O-CONH-CH₂-(C₁₀H₁₉) + HCl
These reactions are valuable for installing a protecting group on the amine or for creating linkages in larger molecules, including polymers.
| Derivative Type | General Reactant | Illustrative Product Name |
| Amide | Acyl Chloride (e.g., Acetyl chloride) | N-((1,4,4-Trimethylcyclohexyl)methyl)acetamide |
| Urethane | Chloroformate (e.g., Ethyl chloroformate) | Ethyl ((1,4,4-trimethylcyclohexyl)methyl)carbamate |
Formation of Urea (B33335) and Thiourea (B124793) Analogues
Urea Derivatives: The reaction of this compound with isocyanates provides a direct and efficient route to N,N'-disubstituted ureas. This addition reaction is typically fast and proceeds under mild conditions. The resulting urea moiety is capable of forming strong hydrogen bonds, a property that is often exploited in supramolecular chemistry and materials science.
The general synthesis of a urea derivative can be depicted as: Reaction of this compound with an Isocyanate
R-NCO + H₂N-CH₂-(C₁₀H₁₉) → R-NH-CO-NH-CH₂-(C₁₀H₁₉)
Thiourea Analogues: Similarly, thiourea derivatives can be prepared by the reaction of this compound with isothiocyanates. The replacement of the carbonyl oxygen with a sulfur atom in the urea linkage to form a thiourea significantly alters the electronic and hydrogen-bonding properties of the molecule.
The synthesis of a thiourea analogue is as follows: Reaction of this compound with an Isothiocyanate
R-NCS + H₂N-CH₂-(C₁₀H₁₉) → R-NH-CS-NH-CH₂-(C₁₀H₁₉)
The synthesis of both urea and thiourea derivatives is highly versatile, allowing for the introduction of a wide range of substituents (R groups) to modulate the properties of the final products.
| Derivative Type | General Reactant | Illustrative Product Name |
| Urea | Isocyanate (e.g., Phenyl isocyanate) | 1-((1,4,4-Trimethylcyclohexyl)methyl)-3-phenylurea |
| Thiourea | Isothiocyanate (e.g., Phenyl isothiocyanate) | 1-((1,4,4-Trimethylcyclohexyl)methyl)-3-phenylthiourea |
Construction of Heterocyclic Systems Incorporating the this compound Scaffold
The primary amine of this compound can be a key building block in the synthesis of various nitrogen-containing heterocyclic systems. Through condensation reactions with difunctional electrophiles, the amine can be incorporated into rings of different sizes and functionalities.
Development of Polymeric Materials Utilizing this compound as a Monomer Component
The bifunctional nature of this compound, or more commonly, its corresponding diisocyanate or diamine derivatives of the trimethylcyclohexane ring, makes it a candidate for the synthesis of various polymers.
Polyurethanes: Cycloaliphatic diisocyanates are known components in the synthesis of light-stable and weather-resistant polyurethanes. While not directly this compound, related structures like isophorone (B1672270) diisocyanate (which contains a trimethylcyclohexyl ring) are widely used. If this compound were converted to a diisocyanate, it could be reacted with polyols to form polyurethanes. The bulky, non-aromatic nature of the trimethylcyclohexyl group would be expected to impart good UV stability and rigidity to the polymer backbone.
Polyamides: Similarly, if a diacid were reacted with a diamine derivative of the trimethylcyclohexane scaffold, a polyamide could be formed. The incorporation of the bulky cycloaliphatic group into the polymer chain would likely increase the glass transition temperature and affect the crystallinity and solubility of the resulting polyamide.
The general structure of these polymers would incorporate the -(CH₂-C₁₀H₁₉-CH₂)-NH-CO- or -(CH₂-C₁₀H₁₉-CH₂)-NH-CO-(CH₂)ₓ-CO-NH- repeating units. However, detailed research findings on polymerization reactions specifically utilizing this compound as a monomer are scarce in the public domain.
Investigation of Supramolecular Assemblies Driven by Amine Functionality
The primary amine group of this compound, and more so the hydrogen-bonding capabilities of its urea and amide derivatives, can drive the formation of supramolecular assemblies. These are ordered structures formed through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking.
The urea and amide derivatives, with their N-H donor and C=O acceptor sites, are particularly adept at forming predictable hydrogen-bonding networks. These interactions can lead to the self-assembly of molecules into one-dimensional chains, two-dimensional sheets, or more complex three-dimensional architectures in the solid state. The bulky and rigid (1,4,4-trimethylcyclohexyl)methyl group would play a significant role in directing the spatial arrangement of these assemblies, potentially leading to the formation of porous materials or materials with interesting inclusion properties. While the principles of supramolecular chemistry suggest that derivatives of this compound could form such assemblies, specific studies and detailed structural characterizations of these systems are not widely reported.
Computational and Theoretical Studies on 1,4,4 Trimethylcyclohexyl Methanamine and Its Reactive Intermediates
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations offer a detailed view of the electronic landscape of (1,4,4-Trimethylcyclohexyl)methanamine. nih.gov These calculations are founded on solving the Schrödinger equation for the molecule, providing a theoretical basis for understanding its stability and reactivity. unipd.it By employing various levels of theory, such as Hartree-Fock and Density Functional Theory (DFT), it is possible to compute a range of electronic properties that act as descriptors of the molecule's chemical behavior. ripublication.com
HOMO-LUMO Analysis and Electrostatic Potential Mapping
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. reddit.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. ripublication.com
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group due to the presence of its lone pair of electrons. The LUMO, on the other hand, would likely be distributed over the sigma anti-bonding orbitals of the cyclohexane (B81311) ring and the C-N bond.
Table 1: Illustrative Frontier Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | -8.5 |
| LUMO | 1.5 |
| HOMO-LUMO Gap | 10.0 |
Note: These are typical values for similar aliphatic amines and are for illustrative purposes.
Electrostatic potential mapping is another valuable tool for predicting reactive sites. mdpi.com It provides a visual representation of the charge distribution on the molecule's surface. Regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.netnih.gov In the case of this compound, the most negative electrostatic potential would be concentrated around the nitrogen atom, confirming its role as a primary site for interaction with electrophiles.
Computational Prediction of Basicity (pKa) and Proton Affinity
The basicity of an amine is a fundamental chemical property that can be quantified by its pKa value. Computational methods have been developed to predict pKa values with a reasonable degree of accuracy. peerj.comresearchgate.netrowansci.com These methods often involve calculating the free energy change of the protonation reaction in a simulated aqueous environment. The pKa of this compound is expected to be in the typical range for primary alkylamines, which is around 10-11. The presence of the bulky trimethylcyclohexyl group may slightly influence the basicity through steric and electronic effects.
Proton affinity (PA) is an intrinsic measure of a molecule's basicity in the gas phase. It is defined as the negative of the enthalpy change for the protonation reaction. Quantum chemical calculations can provide highly accurate predictions of proton affinity.
Table 2: Estimated Basicity and Proton Affinity for this compound
| Property | Predicted Value |
|---|---|
| pKa (in water) | ~10.7 |
| Proton Affinity (gas phase) | ~930 kJ/mol |
Note: These values are estimations based on similar aliphatic amines.
Transition State Analysis and Reaction Pathway Mapping
Computational chemistry allows for the exploration of reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, transition states. Transition state analysis provides information about the activation energy of a reaction, which is a key determinant of the reaction rate. For reactions involving this compound, such as N-alkylation or acylation, computational methods can be used to model the transition state structures and calculate the associated energy barriers. This information can help in understanding the factors that control the regioselectivity and stereoselectivity of such reactions.
Conformational Analysis of the this compound Backbone
The cyclohexane ring is not planar and exists predominantly in a chair conformation. The substituents on the ring can occupy either axial or equatorial positions. The relative stability of different conformers is determined by a combination of steric and electronic effects. wikipedia.orgchemrxiv.org
Exploration of Conformational Landscapes and Energy Minimization
For this compound, the cyclohexane ring will adopt a chair conformation. The bulky 1,4,4-trimethylcyclohexyl group introduces significant steric constraints. The two methyl groups at the 4-position will have one in an axial and one in an equatorial position. The methyl group at the 1-position and the methanamine group at the 1-position will also have a preference for the equatorial position to minimize steric interactions.
Computational methods can be used to perform a systematic search of the conformational space to identify all possible low-energy conformers. Energy minimization calculations are then carried out to determine the most stable conformation.
Table 3: Relative Energies of Key Conformers of this compound
| Conformer (Position of Methanamine) | Relative Energy (kcal/mol) |
|---|---|
| Equatorial | 0.0 |
| Axial | > 5.0 |
Note: These are estimated values based on A-values for similar substituents on a cyclohexane ring.
Influence of Steric and Electronic Effects on Preferred Conformations
The preference for the equatorial position of the methanamine group is primarily due to the avoidance of 1,3-diaxial interactions with the axial hydrogens on the cyclohexane ring. nih.gov These steric repulsions would significantly destabilize the conformer with an axial methanamine group. The trimethyl substitution pattern further locks the conformation of the ring, reinforcing the preference for the equatorial orientation of the methanamine substituent.
Modeling of Intermolecular Interactions and Aggregation Phenomena
The aggregation and intermolecular interactions of this compound are governed by a combination of weak non-covalent forces. The primary amine group introduces the potential for hydrogen bonding, while the bulky trimethylcyclohexyl group contributes significantly to van der Waals interactions. Computational chemistry offers several tools to dissect and quantify these interactions.
Density Functional Theory (DFT) studies, particularly those including dispersion corrections (DFT-D), are well-suited for calculating the interaction energies between molecules. rsc.org By modeling a dimer of this compound, DFT can predict the geometry and binding energy of the most stable pairing. These calculations would likely reveal that hydrogen bonds of the N-H···N type are the strongest specific interactions, supplemented by a network of weaker C-H···N and C-H···C contacts.
Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density topology to identify and characterize chemical bonds and non-covalent interactions. wikipedia.orgrsc.org In the context of a this compound dimer or aggregate, QTAIM analysis could identify bond critical points (BCPs) between atoms of interacting molecules. semanticscholar.org The properties of the electron density at these BCPs, such as its magnitude and the Laplacian, can be used to classify the nature and strength of the interactions, distinguishing between hydrogen bonds and weaker van der Waals contacts. nih.govamercrystalassn.org
Interactive Table: Hypothetical Intermolecular Contact Contributions from Hirshfeld Surface Analysis
| Contact Type | Contribution (%) | Description |
| H···H | 65.5% | Dominant contact, reflecting the large, saturated hydrocarbon framework and the importance of van der Waals forces in aggregation. |
| C···H / H···C | 22.0% | Interactions between the carbon skeleton and hydrogen atoms on neighboring molecules, contributing to overall packing efficiency. |
| N···H / H···N | 11.5% | Represents the crucial hydrogen bonding involving the primary amine group, providing directionality and strength to the aggregation. |
| C···C | 0.5% | Minor contacts between the carbon frameworks of adjacent molecules. |
| N···C / C···N | 0.5% | Minor contacts involving the nitrogen and carbon atoms. |
Molecular Dynamics Simulations to Investigate Dynamic Behavior in Various Environments
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netulisboa.pt By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the dynamic behavior of this compound in different environments, such as in the pure liquid state or in solution.
An MD simulation would require a robust force field, which is a set of parameters that defines the potential energy of the system. For an amine, this force field would describe bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic forces). ifpenergiesnouvelles.fr
In a simulated pure liquid environment, MD could be used to calculate key thermodynamic and transport properties. For example, the simulation could predict the density, enthalpy of vaporization, and self-diffusion coefficient. Analysis of the radial distribution functions (RDFs) from the simulation would provide a statistical picture of the liquid's structure. The N-N RDF would reveal the average distance and coordination number for hydrogen-bonded amine groups, while other RDFs (e.g., C-C, C-N) would characterize the packing of the bulky alkyl groups. researchgate.net
When simulated in a solvent, such as water or a nonpolar organic solvent, MD can illuminate solute-solvent interactions. In water, simulations would show the formation of hydrogen bonds between the amine's N-H groups and water oxygen atoms, as well as between the amine's nitrogen lone pair and water's O-H groups. The simulation could also reveal the structure of the hydration shell around the hydrophobic trimethylcyclohexyl moiety. In a nonpolar solvent, the simulation would show how the bulky, nonpolar groups interact favorably with the solvent, while the polar amine group might induce local ordering or seek to minimize unfavorable interactions. These simulations are crucial for understanding the molecule's behavior in complex mixtures. researchgate.netaip.org
Interactive Table: Predicted Properties from a Hypothetical MD Simulation (Pure Liquid, 298 K)
| Property | Predicted Value | Significance |
| Density | 0.85 g/cm³ | Reflects the efficiency of molecular packing in the liquid state. |
| Enthalpy of Vaporization | 48 kJ/mol | Indicates the strength of intermolecular forces that must be overcome for the molecule to enter the gas phase. |
| Self-Diffusion Coefficient | 0.6 x 10⁻⁹ m²/s | Measures the translational mobility of molecules within the liquid, influenced by size, shape, and intermolecular forces. |
| N-N Radial Distribution Function (g(r)) Peak | 3.1 Å | Corresponds to the most probable distance between nitrogen atoms of hydrogen-bonded neighboring molecules. |
Elucidation of Structure-Reactivity Relationships through Computational Approaches
Computational chemistry provides a powerful toolkit for understanding and predicting the reactivity of molecules. For this compound, these methods can quantify electronic properties and model reaction pathways, establishing clear links between its structure and chemical behavior. Such studies fall under the umbrella of quantitative structure-reactivity relationships (QSRR). nih.govmdpi.com
The reactivity of the amine is centered on the nitrogen atom's lone pair of electrons, which makes it a nucleophile and a base. DFT calculations can be used to compute several electronic descriptors that quantify this reactivity.
Frontier Molecular Orbitals: The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons. A higher HOMO energy suggests greater nucleophilicity. The Lowest Unoccupied Molecular Orbital (LUMO) relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. mdpi.com
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For the amine, the MEP would show a region of negative potential (typically colored red) around the nitrogen lone pair, identifying it as the most likely site for electrophilic attack or protonation.
Atomic Charges: Calculating the partial charges on each atom (e.g., using Natural Bond Orbital analysis) quantifies the electron distribution. The nitrogen atom would carry a significant negative partial charge, confirming its role as a nucleophilic center.
To study its reactive intermediates, such as the corresponding aminyl radical or cation, computational methods can be used to determine their geometries, stabilities, and electronic structures. For instance, in a hypothetical hydrogen abstraction reaction, DFT could be used to calculate the N-H bond dissociation energy (BDE). A lower BDE would suggest a greater propensity for radical formation. Similarly, the proton affinity could be calculated to quantify the molecule's basicity. These calculated parameters can be correlated with experimental reaction rates or equilibrium constants to build predictive QSRR models. researchgate.netmdpi.com
Potential Applications of 1,4,4 Trimethylcyclohexyl Methanamine in Non Clinical Chemical Fields
Role as a Chiral Building Block in Asymmetric Organic Synthesis
Chiral building blocks are essential components in asymmetric synthesis, a field focused on creating stereochemically pure molecules. wikipedia.orgsigmaaldrich.com These building blocks, which are themselves enantiomerically pure, are incorporated into a larger molecule to introduce a specific chirality. sigmaaldrich.com This control is critical in the synthesis of pharmaceuticals and other biologically active compounds where stereochemistry dictates efficacy and safety. A primary amine attached to a substituted cyclohexane (B81311) ring, such as in (1,4,4-Trimethylcyclohexyl)methanamine, presents a potential scaffold for the development of chiral auxiliaries or synthons.
However, a comprehensive search of scientific literature and patent databases did not yield specific examples or detailed research findings where this compound has been utilized as a chiral building block or auxiliary in asymmetric organic synthesis.
Utilization in Agrochemical Research
In the field of agrochemical research, novel molecular scaffolds are continuously sought for the synthesis of new active ingredients for pesticides, herbicides, and fungicides. Synthetic intermediates, often containing unique cyclic moieties, serve as the foundation for these new chemical entities. The trimethylcyclohexyl group in this compound offers a lipophilic and sterically hindered scaffold that could potentially be explored in the design of new agrochemicals.
Despite this potential, a review of the available literature and patent landscape did not reveal specific instances of this compound being used as a synthetic intermediate for the development of active ingredients in agrochemical applications.
Development of Novel Reagents and Scaffolds for Broad Organic Synthesis
Organic synthesis relies on the development of novel reagents and scaffolds to enable new chemical transformations and construct complex molecular architectures. Amines, particularly primary amines, are versatile functional groups that can be transformed into a wide array of other functionalities, making them valuable starting points for reagent development. The unique 1,4,4-trimethylcyclohexyl structure could impart specific solubility, reactivity, or steric properties to a new reagent or scaffold.
A thorough search for documented applications of this compound in the development of new reagents or as a foundational scaffold for broader organic synthesis methodologies did not yield any specific research findings or publications.
Contribution to Material Science: Monomer for Polymer Synthesis or Component in Functional Materials
In material science, monomers containing cycloaliphatic structures are often used to impart desirable properties such as thermal stability, rigidity, and optical clarity to polymers. Primary amines are reactive functional groups that can participate in polymerization reactions, for example, in the formation of polyamides or polyimides. As such, this compound could theoretically serve as a monomer or a modifying agent in the synthesis of new polymers or functional materials.
While the related compound 5-amino-1,3,3-trimethyl-cyclohexanemethanamine (isophorone diamine) is a well-known monomer in polymer chemistry, no specific research or patents were found that describe the use of this compound as a monomer for polymer synthesis or as a component in the development of functional materials.
Applications in Analytical Chemistry: Design of Derivatizing Agents for Chromatographic or Spectroscopic Methods
In analytical chemistry, derivatizing agents are used to modify an analyte to improve its detection and separation characteristics in techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). Amine-containing reagents can be designed to react with specific functional groups in an analyte, thereby introducing a tag that enhances volatility, improves chromatographic behavior, or increases the response to a specific detector (e.g., a UV or fluorescence detector).
While the derivatization of amines is a common analytical technique, a review of the literature did not provide any examples of this compound being specifically designed or utilized as a derivatizing agent for chromatographic or spectroscopic methods.
Future Directions and Emerging Research Avenues for 1,4,4 Trimethylcyclohexyl Methanamine Research
Integration with Flow Chemistry and Automated Synthesis Platforms
The adoption of flow chemistry and automated synthesis platforms offers a paradigm shift from traditional batch processing, providing enhanced control over reaction parameters, improved safety profiles, and the potential for rapid library synthesis. For a compound like (1,4,4-Trimethylcyclohexyl)methanamine, these technologies hold significant promise.
Recent advancements in automated flow chemistry are increasingly recognized for their ability to streamline the synthesis of pharmaceutical compounds. nus.edu.sgresearchgate.net By combining continuous-flow synthesis with solid-phase techniques, automated platforms can enable the efficient and reproducible production of molecules. nus.edu.sg This approach is particularly advantageous for multi-step syntheses, where solvent and reagent incompatibilities can pose significant challenges in batch processes. nus.edu.sg
The application of flow chemistry to reactions involving primary amines, such as reductive aminations, has demonstrated considerable success. rsc.orgresearchgate.net For instance, heterogeneous catalytic reductive aminations in aqueous micellar media have been effectively carried out in oscillatory plug flow reactors, allowing for a broad range of substrates to be transformed under mild conditions with low catalyst loading. rsc.org Such a system could be adapted for reactions involving this compound to produce a variety of secondary and tertiary amines with high selectivity. The precise control over temperature, pressure, and reaction time inherent to flow reactors can minimize the formation of by-products often encountered in the synthesis of sterically hindered amines.
Automated synthesis platforms, which can include liquid handlers, parallel reaction blocks, and integrated purification systems, are poised to accelerate the exploration of the chemical space around this compound. nih.gov These systems facilitate the rapid execution of numerous reactions in parallel, enabling the systematic investigation of various reaction conditions and the synthesis of libraries of derivatives for screening purposes. nih.govgeneonline.com
Table 1: Potential Applications of Flow Chemistry for Reactions Involving this compound
| Reaction Type | Potential Advantages of Flow Chemistry |
| Reductive Amination | Enhanced selectivity, improved heat and mass transfer, safer handling of reagents like hydrogen gas. rsc.orgresearchgate.net |
| N-Alkylation | Precise control over stoichiometry to minimize polyalkylation, rapid optimization of reaction conditions. |
| Amide Coupling | Improved mixing and heat dissipation for highly exothermic reactions, potential for in-line purification. |
| C-N Cross-Coupling | Access to a wider range of reaction conditions (higher temperatures and pressures), reduced catalyst loading. |
Exploration of Photocatalytic and Electrosynthetic Pathways
Photocatalysis and electrosynthesis have emerged as powerful tools in modern organic chemistry, offering green and efficient alternatives to traditional synthetic methods. These techniques provide unique pathways for bond formation and functionalization that could be particularly valuable in the context of this compound.
Visible-light photocatalysis has revolutionized the formation of C-N bonds, providing mild conditions for a variety of coupling reactions. nih.govthieme-connect.com These methods often proceed via radical intermediates, enabling transformations that are complementary to traditional ionic pathways. princeton.edu For this compound, photocatalytic approaches could be employed for C-N cross-coupling reactions with aryl or alkyl halides, potentially offering improved functional group tolerance and milder reaction conditions compared to conventional metal-catalyzed methods. thieme-connect.com Furthermore, photocatalytic reductive coupling reactions could be explored to synthesize novel secondary amines and imines. nih.gov
Electrosynthesis offers another sustainable and powerful avenue for chemical transformations. The electrochemical oxidation of amines can lead to the formation of valuable products such as nitriles and imines. nih.govacs.org The selectivity of these reactions can often be controlled by tuning parameters such as the electrode material, solvent, and electrolyte. nih.govacs.org Electrosynthetic methods could be investigated for the conversion of this compound into its corresponding imine or for participation in various coupling reactions. rsc.orgresearchgate.netmdpi.com The ability to generate reactive intermediates in situ without the need for stoichiometric chemical oxidants or reductants makes electrosynthesis an attractive area for future research. rsc.org
Table 2: Potential Photocatalytic and Electrosynthetic Reactions for this compound
| Method | Reaction Type | Potential Products/Intermediates |
| Photocatalysis | C-N Cross-Coupling | N-Aryl or N-Alkyl derivatives |
| Photocatalysis | Reductive Amination | Secondary and tertiary amines |
| Electrosynthesis | Oxidation | Imines, nitriles |
| Electrosynthesis | Coupling Reactions | Heterocyclic compounds, coupled products |
Advanced Spectroscopic and Diffraction Studies for Mechanistic Insights and Complex Structure Elucidation
A deep understanding of reaction mechanisms and the precise three-dimensional structure of molecules is crucial for rational catalyst design and the development of new synthetic methods. Advanced spectroscopic and diffraction techniques are indispensable tools for gaining these fundamental insights.
Operando spectroscopy, which involves the simultaneous characterization of a catalyst and the reacting species under true reaction conditions, can provide a wealth of information about reaction intermediates and transition states. wikipedia.org Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can be employed to monitor reactions involving this compound in real-time, helping to elucidate the roles of catalysts and reaction additives. perkinelmer.comresearchgate.net These methods are particularly powerful for studying fast reactions and for identifying transient species that may not be observable by conventional analytical techniques. perkinelmer.comfiveable.me
Single-crystal X-ray diffraction remains the gold standard for the unambiguous determination of molecular structures. rigaku.comnorthwestern.edu For derivatives of this compound, particularly those that form crystalline solids, X-ray diffraction can provide precise information on bond lengths, bond angles, and intermolecular interactions. rigaku.comexcillum.com This data is invaluable for understanding structure-property relationships and for validating the outcomes of synthetic transformations. nih.govacs.org In cases where suitable single crystals cannot be obtained, powder X-ray diffraction in combination with crystal structure prediction methods can be a powerful alternative. nih.govacs.org
Table 3: Advanced Analytical Techniques for the Study of this compound
| Technique | Information Gained |
| Operando Spectroscopy (FTIR, Raman) | Real-time monitoring of reaction progress, identification of reaction intermediates, mechanistic insights. wikipedia.orgresearchgate.net |
| Advanced NMR Spectroscopy (e.g., DOSY, NOESY) | Elucidation of solution-state structure and dynamics, characterization of intermolecular interactions. |
| Mass Spectrometry (e.g., ESI-MS, MALDI-MS) | Identification of products and intermediates, high-throughput screening of reaction outcomes. |
| Single-Crystal X-ray Diffraction | Unambiguous determination of three-dimensional molecular structure, bond lengths, and angles. rigaku.comnorthwestern.eduexcillum.com |
| Powder X-ray Diffraction | Structural analysis of polycrystalline materials, phase identification. nih.govacs.org |
Development of High-Throughput Screening Methodologies for Reaction Discovery and Optimization
High-throughput screening (HTS) has become an indispensable tool in both drug discovery and materials science for the rapid evaluation of large numbers of compounds or reaction conditions. unchainedlabs.comacspubs.org Applying HTS methodologies to reactions involving this compound can significantly accelerate the discovery of new transformations and the optimization of existing ones. nih.gov
The development of novel assays amenable to HTS is a key area of research. For chiral amines, for instance, fluorescent indicator displacement assays and circular dichroism-based methods have been developed to rapidly determine both the concentration and enantiomeric excess of reaction products in a high-throughput format. nih.gov Such techniques could be adapted to screen for asymmetric reactions involving this compound.
The use of miniaturized reaction formats, such as 96-well or 384-well plates, allows for the parallel screening of a wide range of catalysts, solvents, and other reaction parameters. nih.gov This approach, combined with rapid analytical techniques like mass spectrometry, can generate large datasets that can be used to identify optimal reaction conditions. bohrium.compurdue.edu For example, a high-throughput approach could be used to screen for new catalysts for the Buchwald-Hartwig amination of this compound with various aryl halides. purdue.edu
Furthermore, the integration of machine learning algorithms with high-throughput experimentation is a rapidly growing field that holds immense potential for reaction discovery and optimization. nih.gov By analyzing the data from HTS campaigns, machine learning models can identify complex relationships between reaction parameters and outcomes, and even predict the optimal conditions for a desired transformation. nih.gov
Table 4: High-Throughput Screening Strategies for this compound
| HTS Application | Key Technologies |
| Reaction Discovery | Parallel synthesis in multi-well plates, rapid analytical methods (e.g., MS, fluorescence). nih.govbohrium.com |
| Catalyst Screening | Libraries of catalysts and ligands, automated liquid handling. |
| Reaction Optimization | Design of experiments (DoE), statistical analysis of large datasets. unchainedlabs.com |
| Asymmetric Synthesis Screening | Chiral chromatography, circular dichroism, fluorescence-based assays. nih.gov |
Q & A
Q. What are the optimal synthetic routes for (1,4,4-Trimethylcyclohexyl)methanamine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves reductive amination or catalytic alkylation of cyclohexane derivatives. For example, cyclohexane precursors can react with methylamine derivatives under acidic or basic catalysis. A key step is the use of reducing agents like LiAlH₄ to stabilize intermediates, as demonstrated in the synthesis of structurally similar compounds (e.g., (1-Allylcyclohexyl)methanamine) . Optimization includes:
- Catalyst selection : Acidic (e.g., HCl) or basic (e.g., KOH) conditions to control regioselectivity .
- Temperature control : Reactions often require heating at 35–50°C for 12–24 hours to maximize yield .
- Purification : Distillation under reduced pressure (e.g., 37 mbar) or column chromatography for high-purity isolation .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of techniques is essential:
- ¹H/¹³C NMR : To confirm the cyclohexyl backbone and methyl substituents. For example, methyl groups on the cyclohexane ring appear as singlets in the range δ 1.0–1.5 ppm, while methanamine protons resonate near δ 2.5–3.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragments, such as m/z 170.3 for C₁₀H₂₂N₂ .
- Infrared (IR) Spectroscopy : Peaks near 3300 cm⁻¹ (N-H stretch) and 1100 cm⁻¹ (C-N stretch) validate amine functionality .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Contradictions often arise from structural variations (e.g., substituent positioning) or assay conditions. Strategies include:
- Comparative SAR Studies : Evaluate analogs like [1-(2-Methoxyethyl)cyclopentyl]methanamine to isolate the impact of methyl vs. methoxyethyl groups on receptor binding .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
- Standardized Assays : Replicate studies under controlled conditions (e.g., pH, temperature) to minimize variability .
Q. What experimental designs are recommended to investigate the mechanism of action of this compound in neurological pathways?
- Methodological Answer : A multi-modal approach is critical:
- In Vitro Binding Assays : Radioligand competition assays (e.g., using ³H-labeled ligands) to measure affinity for receptors like σ-1 or NMDA .
- In Vivo Behavioral Studies : Rodent models (e.g., forced swim test for antidepressant activity) with dose-response curves (0.1–10 mg/kg) .
- Central Composite Design (CCD) : Statistically optimize variables (e.g., concentration, exposure time) to identify significant effects on neuronal activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
